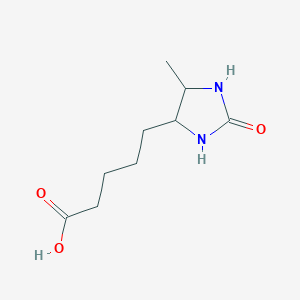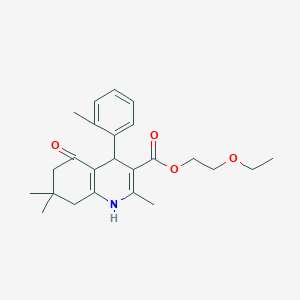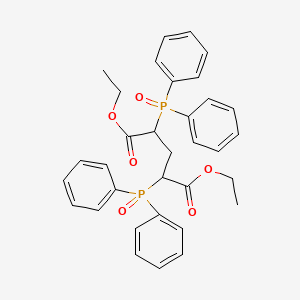![molecular formula C11H9N3OS2 B4895101 N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B4895101.png)
N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide, also known as AG490, is a synthetic small molecule that has been widely used in scientific research. It belongs to the class of Janus kinase (JAK) inhibitors and has shown potential in treating various diseases, including cancer, inflammation, and autoimmune disorders. In
Mecanismo De Acción
N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide acts as a competitive inhibitor of JAK1 and JAK2 by binding to their active sites. This prevents the phosphorylation of STAT proteins, which are downstream targets of JAKs. The inhibition of JAK/STAT signaling by N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide leads to the downregulation of various genes involved in cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide has also been shown to reduce inflammation by inhibiting the production of cytokines and chemokines. In addition, N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide has been found to modulate the immune response by regulating the differentiation and function of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide in lab experiments is its specificity for JAK1 and JAK2. This allows researchers to selectively inhibit the JAK/STAT pathway without affecting other signaling pathways. N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide is also relatively easy to synthesize and has good solubility in aqueous solutions. However, one of the limitations of using N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide is its potential toxicity. It has been shown to induce apoptosis in normal cells at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide. One area of interest is the development of more potent and selective JAK inhibitors based on the structure of N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide. Another area of research is the identification of biomarkers that can predict the response to JAK inhibitors in different diseases. In addition, the role of JAK/STAT signaling in the regulation of metabolism and energy homeostasis is an emerging area of research that could have implications for the treatment of metabolic disorders.
Métodos De Síntesis
N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide can be synthesized by reacting 2-aminopyridine with carbon disulfide to form the corresponding dithiocarbamate, which is then reacted with 2-bromo-5-chlorothiophene in the presence of a base to form N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide. The purity of N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide can be improved by recrystallization.
Aplicaciones Científicas De Investigación
N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide has been extensively used in scientific research to investigate the JAK/STAT signaling pathway. It has been shown to inhibit the phosphorylation of JAK1 and JAK2, which are crucial components of this pathway. N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide has also been used to study the role of JAK/STAT signaling in various diseases, including cancer, inflammation, and autoimmune disorders.
Propiedades
IUPAC Name |
N-(pyridin-3-ylcarbamothioyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS2/c15-10(9-4-2-6-17-9)14-11(16)13-8-3-1-5-12-7-8/h1-7H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZLMMCIMKRYOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=S)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805735 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(pyridin-3-ylcarbamothioyl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4895023.png)
![4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine](/img/structure/B4895027.png)
![N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B4895033.png)

![2-{1-(2,2-dimethylpropyl)-4-[(1-ethyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4895068.png)
![6-(4-morpholinyl)-N-{[1-(4-morpholinyl)cyclopentyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4895075.png)
![2-[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4895076.png)
![1-allyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B4895080.png)
![N-(2,5-difluorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4895086.png)
![2-(4-chlorophenoxy)-2-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]propanamide](/img/structure/B4895108.png)

![3-(2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B4895117.png)
![N-[1-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-2-(4-isopropylphenyl)vinyl]benzamide](/img/structure/B4895129.png)
